4-Chloromethyl-2-methylquinoline hydrochloride

Description

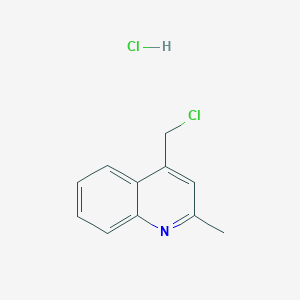

4-Chloromethyl-2-methylquinoline hydrochloride is a halogenated quinoline derivative characterized by a quinoline backbone substituted with a chloromethyl group at position 4 and a methyl group at position 2. This compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions, depending on the desired substituents and reaction conditions . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The compound serves as a key intermediate in drug development, particularly for antimalarial and anticancer agents, due to the reactivity of the chloromethyl group in further functionalization .

Properties

IUPAC Name |

4-(chloromethyl)-2-methylquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXFTRUTNFGBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623616 | |

| Record name | 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252919-32-7 | |

| Record name | 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloromethyl-2-methylquinoline hydrochloride typically involves the chloromethylation of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

4-Chloromethyl-2-methylquinoline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under mild conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of 2-methylquinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . Major products formed from these reactions include substituted quinolines, quinoline oxides, and reduced quinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

4-CMQ serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. Its role in drug development is significant due to its ability to facilitate the formation of complex molecular structures.

- Antibiotic Synthesis : 4-CMQ is utilized in the synthesis of quinoline derivatives that exhibit antibacterial properties. For instance, derivatives synthesized from 4-CMQ have shown activity against various bacterial strains, making them potential candidates for new antibiotics.

- Anti-Cancer Agents : Research indicates that certain derivatives of 4-CMQ possess cytotoxic activity against cancer cell lines. These compounds are being explored for their potential use in targeted cancer therapies.

- Anti-Inflammatory Drugs : The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory medications.

Chemical Industry Applications

In the chemical industry, 4-CMQ is employed as a redox initiator and catalyst in polymerization processes. Its effectiveness in initiating polymerization reactions makes it valuable for producing various polymers.

- Polymerization Initiators : 4-CMQ is used to initiate the polymerization of monomers such as styrene and butadiene. This application is critical in the production of plastics and synthetic rubbers.

- Catalyst in Adhesives : The compound acts as a catalyst in the formulation of adhesives and sealants, enhancing their performance by promoting efficient polymerization.

Material Science Applications

4-CMQ has applications in material science, particularly in the development of advanced materials such as organic field-effect transistors (OFETs) and metal-organic frameworks (MOFs).

- Organic Electronics : As a material for OFETs, 4-CMQ contributes to advancements in display technology and organic solar cells. Its electronic properties make it suitable for use in organic semiconductors.

- Metal-Organic Frameworks : The compound serves as a precursor for synthesizing MOFs, which are used in gas adsorption, catalysis, and sensing applications. MOFs derived from 4-CMQ demonstrate high surface areas and tunable porosity.

Dyes and Pigments

4-CMQ is also utilized in the production of dyes and pigments. It serves as a precursor for synthesizing yellow and green pigments used in various industrial applications.

- Pigment Production : The compound's derivatives are employed to create vibrant colors for coatings, plastics, and textiles. Its ability to form stable pigments makes it valuable in the dye industry.

Case Study 1: Synthesis of Antimicrobial Compounds

A study investigated the synthesis of antimicrobial quinoline derivatives from 4-CMQ. The synthesized compounds were tested against various microorganisms, showing minimum inhibitory concentrations (MICs) between 300 to 500 µg/mL against pathogens such as Staphylococcus aureus and E. coli .

Case Study 2: Polymerization Efficiency

Research demonstrated that using 4-CMQ as a redox initiator significantly improved the polymerization efficiency of styrene-based polymers compared to traditional initiators. This enhancement was attributed to its unique electronic structure facilitating faster reaction rates .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Antibiotics, Anti-cancer drugs | Active against various bacterial strains; cytotoxic properties noted |

| Chemical Industry | Polymerization initiator | Enhances efficiency in producing plastics and rubbers |

| Material Science | Organic field-effect transistors (OFETs) | Suitable for organic electronics; contributes to solar cell efficiency |

| Dyes and Pigments | Production of yellow/green pigments | Stable pigments used across industries |

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-methylquinoline hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with chlorinated substituents and methyl groups are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis of 4-chloromethyl-2-methylquinoline hydrochloride with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Key Findings:

Reactivity and Functionalization The chloromethyl group in this compound allows nucleophilic substitution, enabling attachment of amines or thiols for drug derivatization . In contrast, carbonyl chloride derivatives (e.g., 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride) undergo condensation with amines to form amides, critical for protease inhibitor synthesis . Hydrazino-substituted analogs (e.g., 6-chloro-4-hydrazino-2-methylquinoline hydrochloride) exhibit unique reactivity in forming Schiff bases, useful in chelating metal ions for diagnostic imaging .

Physicochemical Properties Hydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility compared to neutral quinoline derivatives, facilitating their use in biological assays . Methyl ester derivatives (e.g., methyl 2-chloroquinoline-4-carboxylate) demonstrate enhanced membrane permeability due to increased lipophilicity, a critical factor in CNS drug design .

Synthetic Routes Pd-catalyzed cross-coupling is prevalent in aryl-substituted quinolines (e.g., 4-phenyl derivatives), as seen in ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride synthesis . AlCl₃-mediated Friedel-Crafts reactions are employed for cyclization in fused-ring systems (e.g., methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate) .

Pharmacological Applications

- Chloromethyl derivatives are prioritized in antimalarial research due to structural similarity to chloroquine .

- Carbonyl chloride analogs are leveraged in covalent inhibitor design, targeting enzymes like kinases irreversibly .

Discussion of Contradictions and Limitations

- Synthetic Yields: Pd-catalyzed methods (e.g., in ) report yields >70% for aryl-substituted quinolines, but steric hindrance in bulkier analogs (e.g., 8-methyl derivatives) reduces efficiency .

- Stability Issues: Hydrazino-substituted quinolines (e.g., 6-chloro-4-hydrazino-2-methylquinoline hydrochloride) are prone to oxidation, requiring inert storage conditions .

Biological Activity

4-Chloromethyl-2-methylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by recent research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H8ClN

- Molecular Weight : Approximately 191.66 g/mol

- Structural Features : The compound features a quinoline structure with a chloromethyl group at the second position and a methyl group at the fourth position, contributing to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. Notably, it has shown activity against:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative Bacteria : Demonstrated potential against Escherichia coli and Salmonella typhi.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | Moderate |

| Escherichia coli | Moderate |

| Salmonella typhi | Low |

Studies indicate that the introduction of halogen groups enhances antibacterial activity, making this compound a candidate for developing new antibiotics .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antitumor potential. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including:

- Breast Cancer Cells

- Lung Cancer Cells

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both chloromethyl and methyl groups enhances lipophilicity and facilitates interaction with biological targets. Research into similar compounds has shown that modifications at various positions on the quinoline ring can lead to variations in biological activity.

Table 2: Structure-Activity Relationship Insights

| Compound Variation | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 4-Chloro-2-methylquinoline | High | Moderate |

| 3-Chloro-4-methylquinoline | Moderate | High |

| Unsubstituted quinoline | Low | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloromethyl-2-methylquinoline hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, including chloromethylation of the quinoline backbone. Key parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents like POCl₃ or SOCl₂ for chlorination. Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves yield. Purity is optimized via recrystallization in ethanol or methanol .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254–280 nm) or GC-MS for volatile intermediates.

- Spectroscopy: H/C NMR to confirm substitution patterns (e.g., methyl and chloromethyl groups at C2 and C4). IR spectroscopy verifies C-Cl stretching (~600–800 cm⁻¹).

- Elemental Analysis: Ensures correct Cl and N content (±0.3% deviation).

- Melting Point: Consistency with literature values (e.g., 183–187°C) indicates purity .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms between this compound and biological macromolecules such as proteins?

- Methodological Answer:

- Biophysical Assays: Fluorescence quenching studies to measure binding constants (e.g., using tryptophan residues in proteins).

- Structural Analysis: X-ray crystallography or cryo-EM for ligand-protein complexes. Molecular docking simulations (AutoDock, Schrödinger) predict binding sites.

- Kinetic Studies: Surface plasmon resonance (SPR) monitors real-time binding kinetics and affinity.

- Functional Assays: Enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets) .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer:

- Assay Standardization: Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%).

- Orthogonal Validation: Cross-validate results using SPR, isothermal titration calorimetry (ITC), and in vivo models (e.g., zebrafish toxicity).

- Metabolite Profiling: LC-MS/MS identifies degradation products or reactive intermediates that may skew activity readings.

- Statistical Modeling: Multivariate analysis (PCA, PLS) to isolate variables causing discrepancies .

Q. In designing derivatives of this compound for structure-activity relationship (SAR) studies, which functional group modifications have shown promising results?

- Methodological Answer:

- Electron-Withdrawing Groups: Substitution at C6/C8 with nitro or cyano groups enhances electrophilicity for nucleophilic attack in target binding.

- Aromatic Extensions: Fusion of benzofuran or pyridine rings at C2 improves π-π stacking with hydrophobic enzyme pockets.

- Bioisosteres: Replacing the chloromethyl group with trifluoromethyl or sulfonamide retains reactivity while reducing toxicity.

- Prodrug Strategies: Esterification of the hydrochloride salt improves membrane permeability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.